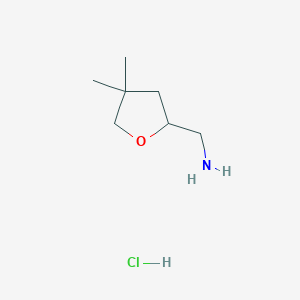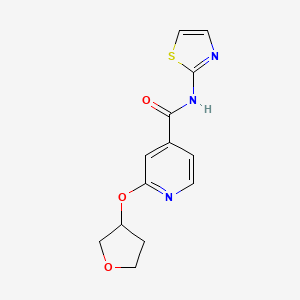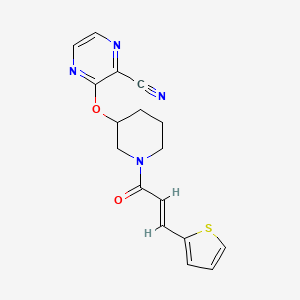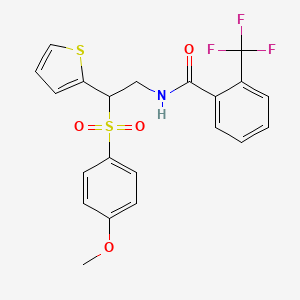![molecular formula C22H26N2O5 B2593632 2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900258-74-4](/img/structure/B2593632.png)
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Chemical Properties
Novel Synthesis Approaches
Research has proposed novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, highlighting the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study introduced a new synthesis route for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones using o-hydroxybenzyl alcohols and other precursors, indicating the versatility and potential of these compounds in drug development (Osyanin et al., 2014).
Multicomponent Transformations
Another area of research focuses on the efficient synthesis of functionalized chromeno[2,3-d]pyrimidine derivatives through multicomponent transformations. For instance, using alum as a catalyst in ionic liquid media has been shown to be an effective method for creating spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraones, demonstrating the compound's potential in medicinal chemistry and drug design (Moghaddam et al., 2012).
Potential Applications in Drug Discovery
- Antimicrobial and Antitumor Activities: Several studies have explored the antimicrobial and potential antitumor activities of chromeno[2,3-d]pyrimidine derivatives. This includes investigations into their synthesis and characterization, highlighting the biological relevance of these compounds. Research on different derivatives has shown promising results in inhibiting bacterial growth and potential efficacy against cancer cell lines, underscoring the importance of these compounds in the development of new therapeutic agents (Banothu & Bavanthula, 2012).
Environmental and Green Chemistry Applications
- Green Synthesis Approaches: The field of green chemistry has also benefited from research on chromeno[2,3-d]pyrimidine derivatives, with studies focusing on environmentally friendly synthesis methods. For example, tannic acid has been used as a green catalyst for synthesizing chromeno-pyrimidine-2,5-dione/thione derivatives, highlighting the compound's role in promoting sustainable chemical practices (Puvithra & Parthiban, 2020).
Properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-12-6-11-24-20(14-7-4-3-5-8-14)23-21-18(22(24)26)19(25)16-10-9-15(28-2)13-17(16)29-21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCWQZCRLJKSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)




![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593559.png)

![Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2593562.png)
![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)

![4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate](/img/structure/B2593569.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)

